Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl 2-chloroacetate. The reaction is carried out in an alkaline medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form hydrazines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted hydrazones.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazines.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetate
- **Ethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate
Uniqueness
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-5-6-8(2)9(10)3/h5-7,14H,4H2,1-3H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJVHCYPMOFLCH-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1C)C)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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